MNI-caged-L-glutamate
Overview
Description
Mechanism of Action
Target of Action
MNI-caged-L-glutamate is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl (MNI) . It is pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to mM . This compound can be used for in situ studies of fast synaptic glutamate receptors .
Mode of Action
This compound rapidly and efficiently releases L-glutamate by photolysis (300 - 380 nm excitation) with a quantum yield in the 0.065-0.085 range . It is also suitable for use with two-photon uncaging microscopy .
Pharmacokinetics
This compound is water-soluble, stable at neutral pH, and highly resistant to hydrolysis . These properties suggest that it has good bioavailability.
Result of Action
The primary result of this compound action is the rapid and efficient release of L-glutamate upon light exposure . This allows for precise control of glutamate activity in neuronal studies, enabling researchers to study the effects of glutamate on neuronal function and synaptic plasticity.
Action Environment
The action of this compound is influenced by light, as light exposure triggers the release of L-glutamate . Therefore, the intensity and wavelength of light used in experiments can affect the efficacy of this compound. Additionally, since this compound is stable at neutral pH , changes in environmental pH could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
MNI-caged-L-glutamate interacts with various biomolecules in its role as a photoreleaser of L-glutamate . It is highly resistant to hydrolysis and is pharmacologically inactive at neuronal glutamate receptors and transporters up to millimolar concentrations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by releasing L-glutamate, which is a crucial neurotransmitter involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the rapid and efficient release of L-glutamate by photolysis . This process occurs with a quantum yield in the 0.065-0.085 range . The released L-glutamate can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It is stable at neutral pH and is highly resistant to hydrolysis . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Given that it releases L-glutamate, it may be involved in the metabolic pathways of this neurotransmitter .
Transport and Distribution
Its water-soluble nature suggests that it could be transported and distributed via aqueous channels within the body .
Subcellular Localization
Given its role as a photoreleaser of L-glutamate, it is likely to be found in areas where L-glutamate is present or required .
Preparation Methods
The synthesis of MNI-caged-L-glutamate involves the attachment of the 4-methoxy-7-nitroindolinyl group to L-glutamate. The reaction conditions typically include photolysis with excitation in the range of 300-380 nm, which efficiently releases L-glutamate with a quantum yield in the 0.065-0.085 range . Industrial production methods focus on ensuring high purity (≥99%) and stability at neutral pH .
Chemical Reactions Analysis
MNI-caged-L-glutamate undergoes photolysis, a type of substitution reaction, where the 4-methoxy-7-nitroindolinyl group is cleaved upon exposure to light, releasing L-glutamate. The reaction is highly efficient and rapid, occurring within submicroseconds . Common reagents used in these reactions include water, as this compound is water-soluble and stable at neutral pH .
Scientific Research Applications
MNI-caged-L-glutamate is widely used in neurobiological research to study fast synaptic glutamate receptors. It is particularly valuable for in situ studies due to its ability to release L-glutamate rapidly and efficiently upon light exposure . This compound is also suitable for use with two-photon uncaging microscopy, making it compatible with other chromophores used for fluorescence imaging, such as green fluorescent protein, yellow fluorescent protein, and most calcium dyes . Additionally, this compound is pharmacologically inactive at neuronal glutamate receptors and transporters, allowing for precise control in experimental settings .
Comparison with Similar Compounds
MNI-caged-L-glutamate is 2.5-fold more efficient at releasing L-glutamate compared to NI-caged L-glutamate . Similar compounds include other caged neurotransmitters such as ortho-nitrobenzyl derivatives of carbamoylcholine, caged gamma-aminobutyric acid, and caged inositol phosphate . The unique advantage of this compound lies in its high efficiency and compatibility with two-photon uncaging microscopy, making it a preferred choice for precise neurobiological studies .
Properties
IUPAC Name |
(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBZKXGUNITQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424987 | |
Record name | MNI-caged-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295325-62-1 | |
Record name | MNI-caged-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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